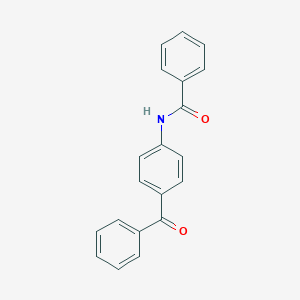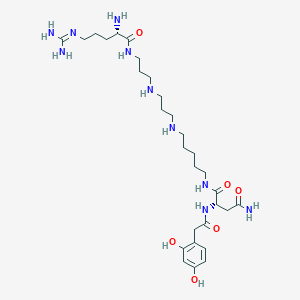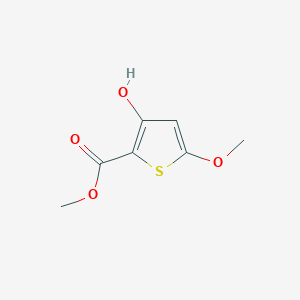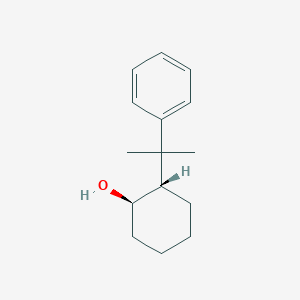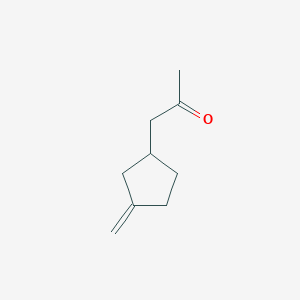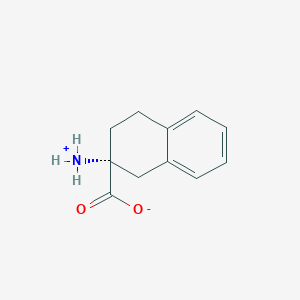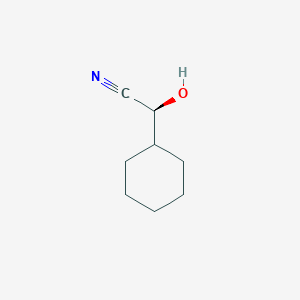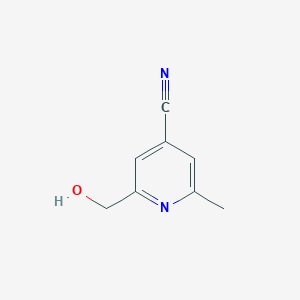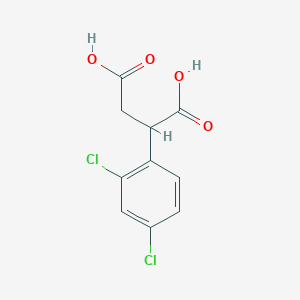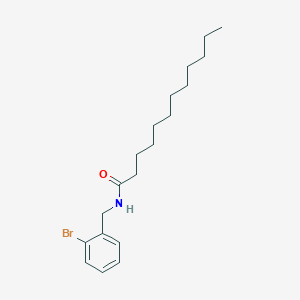
DODECANAMIDE, N-(o-BROMOBENZYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanamide, N-(o-bromobenzyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, N-(2-bromobenzyl) dodecanamide, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of dodecanamide, N-(o-bromobenzyl)- is not fully understood. However, it is believed that this compound interacts with the surface of nanoparticles and helps to stabilize them by reducing the surface tension.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of dodecanamide, N-(o-bromobenzyl)-. However, studies have shown that this compound is relatively non-toxic and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dodecanamide, N-(o-bromobenzyl)- in lab experiments is its ability to stabilize nanoparticles. This property makes it an ideal candidate for use in the synthesis of nanoparticles. However, the limitations of this compound include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the use of dodecanamide, N-(o-bromobenzyl)- in scientific research. One potential area of focus is the development of more efficient and cost-effective synthesis methods. Another area of research could be the use of this compound in the development of new self-healing materials with improved properties.
In conclusion, dodecanamide, N-(o-bromobenzyl)- is a chemical compound with significant potential for use in various scientific research applications. Its ability to stabilize nanoparticles and form hydrogen bonds makes it an ideal candidate for use in the synthesis of nanoparticles and the development of self-healing materials. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of dodecanamide, N-(o-bromobenzyl)- can be achieved using different methods. One of the most common methods is the reaction of 2-bromobenzylamine with dodecanoyl chloride in the presence of a base. The resulting product is then purified to obtain the final compound.
Applications De Recherche Scientifique
Dodecanamide, N-(o-bromobenzyl)- has been used in various scientific research applications. One of its primary applications is in the field of materials science, where it is used as a surfactant in the synthesis of nanoparticles. This compound has also been used in the development of self-healing materials due to its ability to form hydrogen bonds.
Propriétés
Numéro CAS |
102107-37-9 |
|---|---|
Nom du produit |
DODECANAMIDE, N-(o-BROMOBENZYL)- |
Formule moléculaire |
C19H30BrNO |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H30BrNO/c1-2-3-4-5-6-7-8-9-10-15-19(22)21-16-17-13-11-12-14-18(17)20/h11-14H,2-10,15-16H2,1H3,(H,21,22) |
Clé InChI |
DEDOIAZFIQMANB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=CC=C1Br |
SMILES canonique |
CCCCCCCCCCCC(=O)NCC1=CC=CC=C1Br |
Autres numéros CAS |
102107-37-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



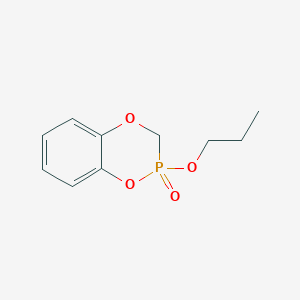
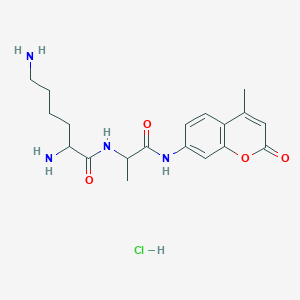

![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
